molecular formula C21H23N3O4 B6543475 N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide CAS No. 1021207-02-2

N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide

Cat. No. B6543475
CAS RN: 1021207-02-2
M. Wt: 381.4 g/mol
InChI Key: APZJVAZADSWSKV-UHFFFAOYSA-N
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Description

The compound “N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide” is a complex organic molecule. It contains several functional groups, including an amide group, a phenyl group, and a cyclopropane ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of pharmaceuticals or materials .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or acyl chloride. The phenyl group could be introduced through a Friedel-Crafts alkylation or acylation. The cyclopropane ring could be formed through a cyclopropanation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties. The phenyl group and the cyclopropane ring could contribute to the compound’s rigidity and could affect its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine. The phenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being developed as a pharmaceutical, its mechanism of action could involve interacting with a specific biological target, such as an enzyme or receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled and stored .

Future Directions

The future directions for research on this compound could include exploring its potential applications, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-19(14-28-18-4-2-1-3-5-18)22-12-13-23-20(26)15-8-10-17(11-9-15)24-21(27)16-6-7-16/h1-5,8-11,16H,6-7,12-14H2,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZJVAZADSWSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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